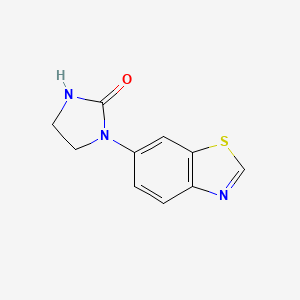

1-Benzothiazol-6-yl-imidazolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazolidin-2-ones and similar compounds has been extensively studied. For example, one method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . Another method involves the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2 at 250 °C with γ-Al2O3 as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, in the molecule C12H13N3O2S, the benzothiazine moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .Chemical Reactions Analysis

The chemical reactions involving imidazolidin-2-ones have been studied. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .Wissenschaftliche Forschungsanwendungen

1. Alzheimer’s Disease Treatment

- Application Summary : Benzothiazole derivatives have been investigated for their enzyme inhibitory effects against Alzheimer’s disease . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) .

- Methods of Application : In this work, 14 new benzothiazoles were designed and synthesized . The AChE, butyrylcholinesterase (BChE), MAO-A and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .

- Results : The biological evaluation showed that compounds displayed significant activity against AChE and MAO-B enzymes . Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .

2. Green Chemistry

- Application Summary : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers .

- Methods of Application : The synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials .

- Results : The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

3. Anti-tubercular Compounds

- Application Summary : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results : The compounds 24l, 25l, 26a, and 26b with MIC value of 0.78 μg mL −1 were found to be more powerful than the standard medicines Ethambutol (1.56 μg mL −1), Ciprofloxacin (1.56 μg mL −1), and Pyrazinamide (6.25 μg mL −1) .

4. Antibacterial Agents

- Application Summary : Benzothiazole derivatives have shown potential as antibacterial agents . They displayed antibacterial activity by inhibiting various enzymes .

- Methods of Application : The synthesis, structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported .

- Results : Among the studied compounds, 8a, 8b, 8c and 8d were found to be the most active (MIC = 0.09–0.18 mg/ml) having comparable activity as standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) against Pseudomonas aeruginosa, and Escherichia coli .

5. Antitumor Compounds

- Application Summary : Benzothiazole derivatives have been synthesized and studied for their antitumor potential . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results : The better inhibition potency was found in new benzothiazole derivatives against different cell lines such as MCF-7 and CaCo-2 .

6. Green Chemistry

- Application Summary : Benzothiazole derivatives have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers .

- Methods of Application : The synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials .

- Results : The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Zukünftige Richtungen

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds. Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . Future research may focus on developing new methods for the synthesis of imidazolidin-2-one derivatives .

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQDTRQWCBEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiazol-6-yl-imidazolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

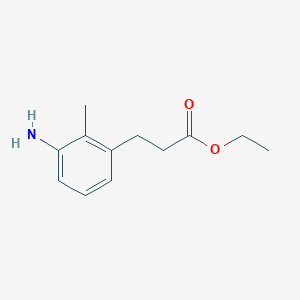

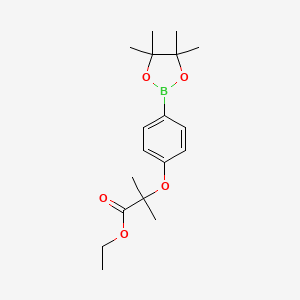

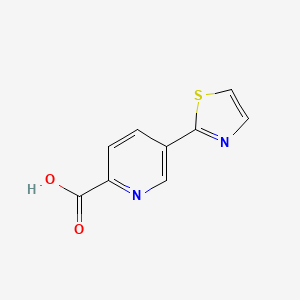

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)

![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)

![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)

![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)

![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)

![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)